2-Methyl-4-(p-tolyl)pyrimidine
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Overview
Description
2-Methyl-4-(p-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids The compound this compound features a pyrimidine ring substituted with a methyl group at the second position and a p-tolyl group at the fourth position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
Pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with p-tolylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(p-tolyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-(p-tolyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
2-Methyl-4-phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(p-Tolyl)pyrimidine: Lacks the methyl group at the second position.
2,4-Dimethylpyrimidine: Contains two methyl groups instead of a methyl and a p-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)pyrimidine is unique due to the presence of both a methyl group and a p-tolyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQZWZDLZDOPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507433 |
Source
|
Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-61-8 |
Source
|
Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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